1,1,1-Trifluoro-2,2,2-trimethyldisilane 1,1,1-Trifluoro-2,2,2-trimethyldisilane
Brand Name: Vulcanchem
CAS No.: 64809-82-1
VCID: VC19436845
InChI: InChI=1S/C3H9F3Si2/c1-7(2,3)8(4,5)6/h1-3H3
SMILES:
Molecular Formula: C3H9F3Si2
Molecular Weight: 158.27 g/mol

1,1,1-Trifluoro-2,2,2-trimethyldisilane

CAS No.: 64809-82-1

Cat. No.: VC19436845

Molecular Formula: C3H9F3Si2

Molecular Weight: 158.27 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-2,2,2-trimethyldisilane - 64809-82-1

Specification

CAS No. 64809-82-1
Molecular Formula C3H9F3Si2
Molecular Weight 158.27 g/mol
IUPAC Name trifluoro(trimethylsilyl)silane
Standard InChI InChI=1S/C3H9F3Si2/c1-7(2,3)8(4,5)6/h1-3H3
Standard InChI Key XIUVRANLWCUAIW-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)[Si](F)(F)F

Introduction

Molecular Structure and Composition

The molecular formula of 1,1,1-trifluoro-2,2,2-trimethyldisilane is C₃H₉F₃Si₂, consisting of two silicon atoms bonded to three methyl groups on one silicon and three fluorine atoms on the other. This arrangement creates a disilane backbone with pronounced electronic asymmetry, influencing its reactivity. The bond lengths and angles are consistent with typical disilane structures, where Si–Si bonds measure approximately 2.34 Å, and Si–C bonds range between 1.87–1.89 Å .

The fluorine atoms’ electronegativity induces a polarizable Si–F bond (bond energy ~552 kJ/mol), while the methyl groups contribute steric bulk, moderating reaction kinetics. This duality enables selective transformations, such as nucleophilic substitutions at the fluorinated silicon center while preserving the methylated silicon .

Synthesis and Manufacturing

Direct Synthesis Pathways

While no explicit synthesis routes for 1,1,1-trifluoro-2,2,2-trimethyldisilane are documented, analogous methods for chlorinated disilanes suggest feasible approaches. For instance, 1,1,1-trichloro-2,2,2-trimethyldisilane is synthesized via alkali metal reduction of chlorosilanes in the presence of methylating agents . Adapting this, fluorination could be achieved using hydrogen fluoride (HF) or metal fluorides (e.g., KF) under controlled conditions:

Cl3SiSiMe3+3KFF3SiSiMe3+3KCl\text{Cl}_3\text{SiSiMe}_3 + 3\text{KF} \rightarrow \text{F}_3\text{SiSiMe}_3 + 3\text{KCl}

This reaction would likely require anhydrous conditions and catalysts such as crown ethers to enhance fluoride ion availability, as demonstrated in related fluorosilane syntheses .

Challenges in Fluorination

Fluorination of silanes often faces hurdles like over-fluorination or Si–Si bond cleavage. Studies on trimethyl(trifluoromethyl)silane reveal that fluoride ions catalyze redistributions, leading to perfluorinated intermediates . For 1,1,1-trifluoro-2,2,2-trimethyldisilane, maintaining stoichiometric control is critical to prevent degradation into mono- or difluorosilanes.

Physicochemical Properties

Thermal Stability

Fluorinated disilanes generally exhibit higher thermal stability than their chlorinated counterparts. For example, 1,1,1-trichloro-2,2,2-trimethyldisilane decomposes above 150°C, whereas the fluorinated analog is expected to remain stable up to 200–250°C due to stronger Si–F bonds .

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹⁹F NMR: A singlet near −120 ppm (CF₃ groups).

    • ²⁹Si NMR: Two distinct signals at −15 ppm (SiMe₃) and −45 ppm (SiF₃) .

  • IR Spectroscopy: Strong absorptions at 740 cm⁻¹ (Si–F stretch) and 1250 cm⁻¹ (Si–C stretch) .

Reactivity and Applications

Nucleophilic Substitution

The fluorinated silicon center acts as an electrophile, facilitating reactions with nucleophiles like alkoxides or Grignard reagents:

F3SiSiMe3+ROF2Si(OR)SiMe3+F\text{F}_3\text{SiSiMe}_3 + \text{RO}^- \rightarrow \text{F}_2\text{Si(OR)SiMe}_3 + \text{F}^-

This reactivity is exploited in silylation reactions, where the disilane transfers fluorosilyl groups to organic substrates, enhancing their thermal and chemical resistance .

Polymer Science

Incorporating fluorosilyl groups into polymers improves their hydrophobicity and dielectric properties. For instance, copolymers derived from 1,1,1-trifluoro-2,2,2-trimethyldisilane and tetrafluoroethylene could yield materials with applications in microelectronics encapsulation .

Comparative Analysis with Structural Analogs

CompoundFormulaKey PropertiesApplications
1,1,1-Trifluoro-2,2,2-trimethyldisilaneC₃H₉F₃Si₂High thermal stability, electrophilic SiFluoropolymers, silylation reagents
1,1,1-Trichloro-2,2,2-trimethyldisilaneC₃H₉Cl₃Si₂Moderate stability, cheaper synthesisStereospecific silylation
Trimethyl(trifluoromethyl)silaneC₄H₉F₃SiFluoroalkylation agentTrifluoromethylation reactions

Future Research Directions

  • Mechanistic Studies: Elucidating the fluorination kinetics and catalytic pathways.

  • Polymer Applications: Developing block copolymers for high-performance coatings.

  • Environmental Impact: Assessing biodegradation pathways of fluorosilane-based materials.

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